
1,4-Diaminobutane Dihydrobromide
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Overview
Description
Mechanism of Action
Mode of Action
It is known that the compound plays a role in modulating plant defense against various environmental stresses .
Biochemical Pathways
1,4-Diaminobutane, also known as putrescine, is synthesized biologically via two different pathways, both starting from arginine. In one pathway, arginine is converted into agmatine, a process catalyzed by the enzyme arginine decarboxylase (ADC) .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a role in various biochemical reactions . For instance, it has been used in the production of polymers, pharmaceuticals, agrochemicals, and surfactants
Cellular Effects
It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade over time
Dosage Effects in Animal Models
The effects of 1,4-Diaminobutane Dihydrobromide vary with different dosages in animal models
Metabolic Pathways
It is known that this compound interacts with certain enzymes and cofactors
Transport and Distribution
It is known that this compound is soluble in water, suggesting that it may be transported and distributed via aqueous channels
Subcellular Localization
It is known that this compound is soluble in water, suggesting that it may be localized in aqueous compartments within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diaminobutane Dihydrobromide can be synthesized through the reaction of 1,4-diaminobutane with hydrobromic acid. The reaction typically involves the following steps:
- Dissolving 1,4-diaminobutane in water.
- Adding hydrobromic acid to the solution.
- Allowing the reaction to proceed at room temperature.
- Crystallizing the product by evaporating the solvent .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalytic processes. For example, Escherichia coli can be genetically engineered to produce 1,4-diaminobutane, which is then reacted with hydrobromic acid to form the dihydrobromide salt . This method is more environmentally friendly and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Diaminobutane Dihydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Polymer Chemistry
1,4-Diaminobutane dihydrobromide is extensively utilized as a cross-linking agent in the synthesis of polymers. Its ability to form strong covalent bonds between polymer chains enhances the mechanical properties and thermal stability of the resulting materials.
Case Study : A study demonstrated that incorporating 1,4-diaminobutane into polyurethanes significantly improved tensile strength and elasticity compared to control samples without the compound .
Biochemical Research
In biochemical applications, this compound is instrumental in the formulation of specialized cell culture media for stem cell cultivation. Its role as a nitrogen source supports cell growth and differentiation.
Data Table: Cell Culture Media Composition
Component | Concentration | Role |
---|---|---|
This compound | 0.5 g/L | Nitrogen source |
Glucose | 1 g/L | Energy source |
Sodium Bicarbonate | 2.2 g/L | pH buffer |
Fetal Bovine Serum | 10% (v/v) | Growth factor |
Pharmaceutical Applications
This compound serves as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives have been explored for their anti-inflammatory properties and potential therapeutic effects.
Research Insight : A recent study highlighted the synthesis of novel compounds derived from 1,4-diaminobutane that exhibited significant anti-inflammatory activity in vitro . These findings suggest its utility in developing new therapeutic agents.
Production Optimization
Recent advancements in microbial fermentation processes have enhanced the production efficiency of 1,4-diaminobutane using genetically modified strains of Escherichia coli. By optimizing metabolic pathways to increase NADPH availability, researchers achieved a yield increase of up to 63% compared to traditional methods .
Data Table: Yield Comparison of Recombinant Strains
Strain | NADPH Yield (mg/L) | 1,4-Diaminobutane Yield (mg/L) |
---|---|---|
E. coli BL21(DE3) | 50 | 59 |
NAP7 | 75 | 88 |
NAP8 | 80 | 98 |
Safety Considerations
Handling this compound requires caution due to its potential toxicity. It is classified as an irritant and can cause skin and eye irritation upon contact. Appropriate safety measures should be implemented when working with this compound.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediamine: The base compound without the dihydrobromide salt.
1,4-Butanediammonium Dibromide: Another salt form of 1,4-Butanediamine.
Putrescine Dihydrobromide: Another name for 1,4-Diaminobutane Dihydrobromide.
Uniqueness
This compound is unique due to its specific salt form, which enhances its solubility and stability compared to its base form. This makes it more suitable for certain applications in research and industry .
Properties
CAS No. |
18773-04-1 |
---|---|
Molecular Formula |
C4H13BrN2 |
Molecular Weight |
169.06 g/mol |
IUPAC Name |
butane-1,4-diamine;hydrobromide |
InChI |
InChI=1S/C4H12N2.BrH/c5-3-1-2-4-6;/h1-6H2;1H |
InChI Key |
ZYTYCJCQGXUMPI-UHFFFAOYSA-N |
SMILES |
C(CCN)CN.Br.Br |
Canonical SMILES |
C(CCN)CN.Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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